1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine
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Overview
Description
1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route involves the coupling of 5-bromopyridine with an appropriate piperazine derivative under the influence of a palladium catalyst and a boron reagent . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve the substitution of the bromine atom or modifications to the piperazine ring .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound also contains a bromopyridine moiety but differs in the substitution pattern on the piperazine ring.
5-Bromopyridine-3-acetonitrile: Another bromopyridine derivative, which is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-(2-methylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3/c1-11(2)10-16-3-5-17(6-4-16)13-7-12(14)8-15-9-13/h7-9,11H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNWSLEPMXXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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